![molecular formula C18H20N2O2 B7476280 N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide, also known as URB597, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.
Mecanismo De Acción
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide works by inhibiting FAAH, which is responsible for breaking down the endocannabinoid anandamide. By inhibiting FAAH, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide increases levels of anandamide, which can activate cannabinoid receptors in the body. This activation of the endocannabinoid system has been linked to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide can reduce pain and inflammation, decrease anxiety and depression-like behaviors, and modulate reward pathways in the brain. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have neuroprotective effects and may have potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have a good safety profile in preclinical studies. However, one limitation of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide is its short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to fully understand the therapeutic potential of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide in a variety of conditions. Finally, the development of novel delivery methods may help to overcome the limitations of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide's short half-life.
Métodos De Síntesis
The synthesis of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide involves several steps, including the condensation of 2,4-dimethylbenzoyl chloride with 3-(dimethylamino)phenol to form the intermediate 2,4-dimethyl-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with dimethylcarbamoyl chloride to produce N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction. This compound has been shown to increase levels of the endocannabinoid anandamide by inhibiting FAAH, which is responsible for its breakdown.
Propiedades
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-9-16(13(2)10-12)17(21)19-15-7-5-6-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSHMMGSFBFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


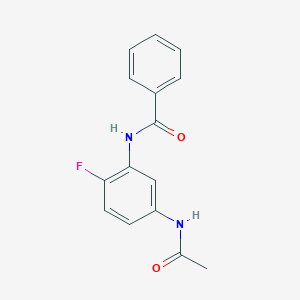
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
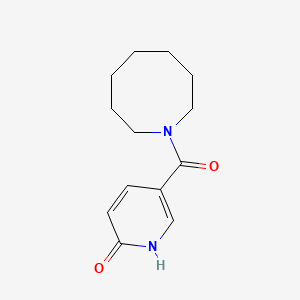

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

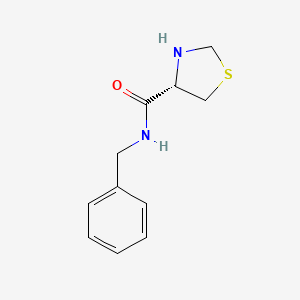
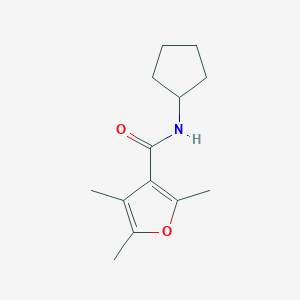
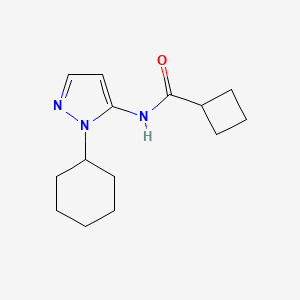
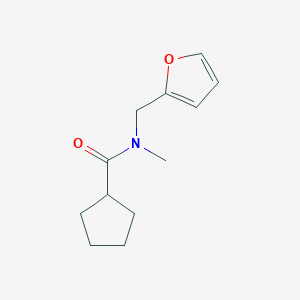
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
